molecular formula C15H29NO2 B6340501 tert-Butyl 3-(cyclooctylamino)propanoate CAS No. 1221346-07-1

tert-Butyl 3-(cyclooctylamino)propanoate

Cat. No.: B6340501
CAS No.: 1221346-07-1
M. Wt: 255.40 g/mol
InChI Key: DUQKKCVNCOKVIT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyclooctylamino)propanoate is a tertiary-butyl ester derivative featuring a propanoate backbone substituted with a cyclooctylamino group. Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals, where the tert-butyl group acts as a protecting group for carboxylic acids, and the amino substituent enables further functionalization .

Properties

IUPAC Name

tert-butyl 3-(cyclooctylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2/c1-15(2,3)18-14(17)11-12-16-13-9-7-5-4-6-8-10-13/h13,16H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQKKCVNCOKVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl 3-Oxopropanoate

The ketone precursor is synthesized via oxidation of tert-butyl 3-hydroxypropanoate using pyridinium chlorochromate (PCC) in dichloromethane (83% yield). Alternative routes employing Swern oxidation (oxalyl chloride, dimethyl sulfide) yield 78% but require stringent moisture control.

Reductive Amination Conditions

Cyclooctylamine and tert-butyl 3-oxopropanoate react in methanol with sodium cyanoborohydride (NaBH₃CN) at pH 5 (adjusted by acetic acid). The reaction proceeds at room temperature for 24 hours, yielding 65–70% after column chromatography. Steric effects from the cyclooctyl group slow imine formation, necessitating a 2:1 amine-ketone molar ratio.

Nucleophilic Substitution of tert-Butyl 3-Bromopropanoate

This two-step method involves bromination of tert-butyl propanoate followed by amine displacement.

Bromination of tert-Butyl Propanoate

tert-Butyl 3-bromopropanoate is synthesized via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (72% yield). Alternatively, HBr addition to tert-butyl acrylate in acetic acid achieves 68% yield but risks ester hydrolysis.

Amine Displacement Reaction

Cyclooctylamine displaces bromide in dimethylformamide (DMF) at 80°C with potassium carbonate as a base. The reaction requires 48 hours for completion, yielding 58% product. Competing elimination forms tert-butyl acrylate (15–20%), necessitating careful temperature control.

Hydrogenation-Alkylation Route via tert-Butyl Cyanoacetate

A three-step process involving nitrile hydrogenation, followed by alkylation with cyclooctyl bromide.

Hydrogenation of tert-Butyl Cyanoacetate

Catalytic hydrogenation (5 MPa H₂, Raney Ni, methanol, 55°C) reduces the nitrile to tert-butyl 3-aminopropanoate (89% yield). Replacing ammonia with cyclooctylamine in this step proved ineffective, necessitating a separate alkylation.

Alkylation with Cyclooctyl Bromide

tert-Butyl 3-aminopropanoate reacts with cyclooctyl bromide in acetonitrile using diisopropylethylamine (DIPEA) as a base. Despite a 2:1 bromide-amine ratio, over-alkylation to the tertiary amine occurs (35–40%), limiting yield to 50%.

Multicomponent Reaction (MCR) Approaches

MCRs, such as the Ugi reaction, were explored but yielded structurally divergent products. Combining cyclooctylamine, tert-butyl isocyanide, and formaldehyde in methanol produced a tetrazole adduct (41% yield) unrelated to the target compound.

Comparative Analysis of Synthetic Methods

MethodStepsYield (%)ConditionsScalabilityByproducts
Michael Addition175–85THF, InCl₃, 80°CHighNone
Reductive Amination260–70MeOH, NaBH₃CN, rtModerateImine oligomers
Nucleophilic Sub.250–65DMF, K₂CO₃, 80°CModeratetert-Butyl acrylate
Hydrogenation-Alkyl.340–55H₂ (5 MPa), Raney Ni, then DIPEALowTertiary amine

Chemical Reactions Analysis

tert-Butyl 3-(cyclooctylamino)propanoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(cyclooctylamino)propanoate has garnered interest in various scientific research areas due to its unique properties. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyclooctylamino)propanoate involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (CAS No.) Substituent Type Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound* Cyclooctylamino C₁₅H₂₇NO₂ ~269.38 (estimated) Tert-butyl ester, secondary amine
tert-Butyl 3-(imidazolylpropylamino)propanoate (1221341-66-7) Imidazole-propylamino C₁₃H₂₃N₃O₂ 253.34 Tert-butyl ester, tertiary amine, imidazole
tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate (671802-00-9) Hydroxyethoxy C₁₁H₂₂O₅ 234.29 Tert-butyl ester, ether, hydroxyl
tert-Butyl 3-(2-bromoethoxyethoxy)propanoate (55666-43-8) Bromoethoxy C₁₁H₂₁BrO₄ 297.19 Tert-butyl ester, ether, bromide
(2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate Phenyl, amino, hydroxyl C₁₃H₁₉NO₃ 237.29 Tert-butyl ester, amino, hydroxyl, stereogenic centers

*Estimated based on structural analogs.

Physicochemical Properties

  • Physical State: Most tert-butyl propanoate derivatives are reported as colorless oils (e.g., hydroxyethoxy analogs in ) due to their flexible ether/amine chains and low crystallinity . The cyclooctylamino variant may exhibit higher viscosity due to its bulky substituent.
  • Solubility: Amino and hydroxyl groups (e.g., in CAS 1221341-66-7 and 671802-00-9) enhance water solubility, whereas bromoethoxy (CAS 55666-43-8) and cyclooctylamino groups increase lipophilicity .
  • Stability : Tert-butyl esters are generally stable under basic conditions but hydrolyze in acidic media. Bromoethoxy derivatives (CAS 55666-43-8) may undergo nucleophilic substitution reactions due to the labile bromide .

Research Findings and Key Differences

Reactivity Trends

  • Amino-substituted derivatives (e.g., CAS 1221341-66-7) exhibit higher nucleophilicity at the nitrogen center, enabling facile formation of amides or ureas .
  • Bromoethoxy analogs (CAS 55666-43-8) are prone to substitution reactions, making them useful alkylating agents .

Biological Activity

tert-Butyl 3-(cyclooctylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C_{13}H_{25}N_{1}O_{2}
  • Molecular Weight : 227.35 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The incorporation of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Comparative Studies

Recent studies have compared the biological activity of this compound with other derivatives, particularly focusing on the effects of substituents on metabolic stability and efficacy.

CompoundLipophilicity (log D)Metabolic StabilityBiological Activity
This compound2.11ModerateActive against specific targets
CF3-cyclobutane analogue2.51Increased stabilityEnhanced activity in certain assays

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of this compound against Trichophyton mentagrophytes and Trichophyton rubrum. The compound demonstrated moderate effectiveness, with an IC50 value indicating significant antifungal activity.
  • Cancer Research : In cancer models, the compound showed potential as an inhibitor of tumor growth, particularly in prostate cancer cell lines. The mechanism involves modulation of key signaling pathways associated with cell proliferation and apoptosis.

Research Findings

  • Lipophilicity : The presence of the tert-butyl group significantly influences the lipophilicity of the compound, which is crucial for its absorption and distribution in biological systems. Studies indicate that replacing this group with more polar substituents can lead to decreased bioactivity due to reduced membrane permeability.
  • Metabolic Stability : The metabolic stability of this compound is influenced by its structural characteristics. Research suggests that while it maintains moderate stability, modifications to the cyclooctyl moiety could enhance its resistance to metabolic degradation.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(cyclooctylamino)propanoate?

A three-step protocol is commonly employed: (1) Alkylation of cyclooctylamine with tert-butyl acrylate derivatives under basic conditions (e.g., NaH/THF), (2) Purification via silica gel chromatography to isolate intermediates, and (3) Final functionalization using reagents like trichloroethyl chloride for protective group installation . For enantiomerically pure forms, chiral starting materials or resolution techniques are critical .

Q. How is the purity and structural integrity of this compound confirmed?

Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) validate structural integrity and enantiomeric purity. Mass spectrometry (MS) confirms molecular weight .

Q. What purification methods are effective for isolating this compound?

Silica gel column chromatography is standard for removing unreacted starting materials and byproducts. For lab-scale synthesis, gradient elution with hexane/ethyl acetate mixtures achieves >95% purity. Distillation or recrystallization may supplement purification .

Q. Which functional groups in this compound are critical for reactivity?

The tert-butyl ester acts as a protective group for carboxylic acids, while the cyclooctylamino moiety enables nucleophilic substitution or hydrogen bonding. IR spectroscopy identifies C=O (1720–1740 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high enantiomeric purity in asymmetric syntheses?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution. Temperature control (<0°C for exothermic steps) and solvent polarity adjustments (e.g., DMF for steric hindrance reduction) minimize racemization . Kinetic studies using chiral HPLC track enantiomeric excess (ee) during optimization .

Q. How do discrepancies between spectroscopic data and expected outcomes arise, and how are they resolved?

Contradictions may stem from rotameric equilibria in NMR or residual solvents. For example, tert-butyl group splitting in ¹H NMR can mimic impurities. Variable-temperature NMR and 2D-COSY experiments clarify dynamic effects . X-ray crystallography provides definitive structural confirmation .

Q. What strategies mitigate competing reaction pathways during functionalization?

Competing alkylation at the cyclooctylamino group is suppressed by using bulky electrophiles (e.g., triflates) or low temperatures. Computational modeling (DFT) predicts reactive sites, while in situ monitoring via FT-IR identifies intermediates .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) show degradation via ester hydrolysis. Long-term storage at -20°C in anhydrous DMSO or argon-filled vials preserves integrity. LC-MS tracks degradation products like free carboxylic acids .

Q. What are the applications of this compound in drug delivery systems?

Its PEG-like ether linkages enhance solubility for conjugate therapeutics. The tert-butyl ester enables pH-sensitive release in acidic environments (e.g., tumor microenvironments). In vitro assays using fluorescent probes validate cellular uptake efficiency .

Q. How is reactivity in nucleophilic substitution reactions modulated by substituents?

The cyclooctylamino group’s steric bulk slows SN2 kinetics, favoring SN1 mechanisms in polar protic solvents (e.g., ethanol). Leaving group ability (e.g., iodide vs. bromide) is assessed via Hammett plots, with iodine derivatives showing higher reactivity .

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